

# 8-Methoxy Entecavir: Structural Characterization & Impurity Profiling Guide

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## Compound of Interest

Compound Name: 8-Methoxy Entecavir

CAS No.: 2349444-69-3

Cat. No.: B1487211

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## Executive Summary

In the high-stringency environment of antiviral drug development, the identification and control of process-related impurities are paramount for regulatory compliance (ICH Q3A/B). **8-Methoxy Entecavir** (identified as Entecavir EP Impurity E and USP Impurity) is a critical specific impurity found in the manufacturing of Entecavir, a guanosine nucleoside analog used to treat chronic Hepatitis B.[1][2]

This technical guide provides a comprehensive structural analysis, physicochemical profile, and mechanistic origin of **8-Methoxy Entecavir**. It is designed to assist analytical scientists in establishing robust Quality Control (QC) protocols and process chemists in mitigating its formation during Active Pharmaceutical Ingredient (API) synthesis.

## Chemical Identity & Structural Analysis[2]

**8-Methoxy Entecavir** is a structural analog of Entecavir where the hydrogen atom at the C8 position of the guanine ring is substituted by a methoxy group (-OCH

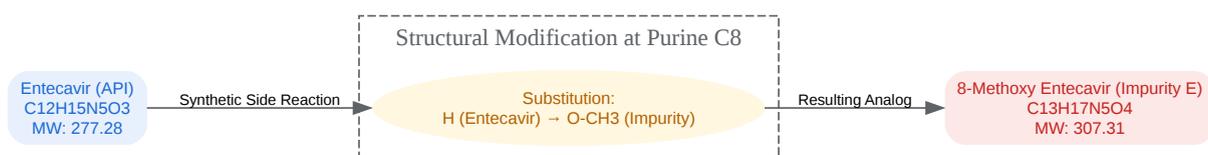
). This modification significantly alters the electronic environment of the imidazole ring within the purine system, influencing both its chromatographic retention and potential metabolic stability.

## Nomenclature & Identifiers

Property	Specification
Common Name	8-Methoxy Entecavir
Pharmacopoeial Designation	Entecavir EP Impurity E; Entecavir USP Impurity
CAS Number	2349444-69-3
IUPAC Name	2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1,9-dihydro-6H-purin-6-one
Molecular Formula	C H N O
Molecular Weight	307.31 g/mol
SMILES	<chem>COc1nc2c(n1[C@@H]3CC3=C)nc(N)[nH]c2=O</chem>

## Structural Comparison (Entecavir vs. 8-Methoxy Entecavir)

The following diagram illustrates the structural deviation. The core cyclopentyl linker and exocyclic alkene remain intact; the deviation is strictly localized to the purine base.



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Figure 1: Structural relationship between the parent API Entecavir and its 8-Methoxy impurity.

## Physicochemical Properties[1][6][8]

Understanding the physicochemical shift caused by the methoxy group is essential for developing separation methods. The addition of the methoxy group adds lipophilicity and electron density to the purine ring.

### Comparative Property Table

Property	Entecavir (API)	8-Methoxy Entecavir	Impact on Analysis
Molecular Weight	277.28	307.31	Distinct Mass Spec shift (+30 Da)
LogP (Predicted)	-1.2 to -0.8	-0.5 to -0.2	Impurity elutes after Entecavir in RP-HPLC
pKa (Guanine N1)	~9.2	~9.5	Slight shift in basicity due to electron-donating -OMe
Solubility	Water (Slightly), Methanol	Methanol, DMSO	Compatible with standard diluents
UV Max	~254 nm	~256 nm	Detectable by standard UV-Vis detectors

### Chromatographic Behavior

In Reverse-Phase HPLC (C18 column), **8-Methoxy Entecavir** typically displays a Relative Retention Time (RRT) > 1.0 (often ~1.1 to 1.3) compared to Entecavir.[3][4][5][6] The methoxy group reduces the polarity of the molecule, increasing its interaction with the stationary phase.

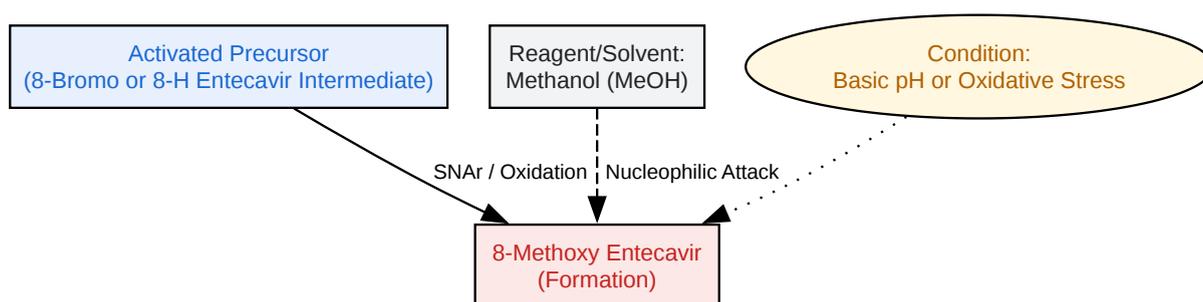
### Formation & Synthetic Origin[13]

The presence of **8-Methoxy Entecavir** is usually indicative of specific synthetic routes or solvent interactions during the manufacturing process.

### Mechanistic Pathway

The most probable origin is a Nucleophilic Aromatic Substitution (SNAr) or an oxidative alkoxylation event.

- Precursor Activation: If the synthesis involves an 8-halopurine (e.g., 8-bromoguanine derivative) to direct regioselectivity, residual unreacted intermediate can react with methanol.
- Solvent Interaction: Methanol is frequently used in deprotection steps or recrystallization. Under basic conditions or in the presence of specific catalysts, methanol can attack the C8 position.



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Figure 2: Hypothesized formation pathway of **8-Methoxy Entecavir** during API synthesis.

## Analytical Control Strategy

To comply with ICH Q3A/B guidelines, this impurity must be controlled at levels typically (depending on daily dose).

## Recommended HPLC Method (Reference)

- Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5  $\mu\text{m}$ .
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 40% B over 30 minutes.

- Flow Rate: 1.0 mL/min.[6]
- Detection: UV at 254 nm.
- Expected Elution: Entecavir (~12 min), **8-Methoxy Entecavir** (~15-17 min).

## Mass Spectrometry Identification

For confirmation in unknown impurity profiling:

- Ionization: ESI Positive Mode.
- Parent Ion [M+H]<sup>+</sup>: m/z 308.31.
- Fragment Ions: Loss of the methoxy group or cleavage of the glycosidic bond may be observed.

## Experimental Protocol: Reference Standard Preparation

Objective: Preparation of a stock solution for HPLC system suitability testing.

- Weighing: Accurately weigh 5.0 mg of **8-Methoxy Entecavir** Reference Standard (CAS 2349444-69-3) into a 50 mL volumetric flask.
- Dissolution: Add 20 mL of Methanol (HPLC Grade). Sonicate for 5 minutes until fully dissolved. The compound is freely soluble in methanol.
- Dilution: Dilute to volume with Water/Methanol (90:10 v/v) to match the mobile phase equilibrium.
- Storage: Transfer to an amber vial. Store at -20°C. Stable for 3 months.
- Usage: Spike into Entecavir API sample at 0.1% level to verify resolution (Resolution > 1.5 required).

## References

- European Pharmacopoeia (Ph. Eur.). Entecavir Monohydrate Monograph. (Detailed impurity profile including Impurity E).
- United States Pharmacopeia (USP). Entecavir USP Monograph: Specified Impurities.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137184360 (**8-Methoxy Entecavir**).
- BOC Sciences. Entecavir Impurities and Structural Data.
- ChemicalBook. **8-Methoxy Entecavir** Properties and CAS Data.

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